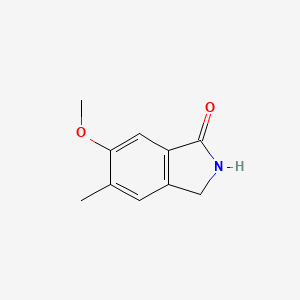

6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Description

6-Methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a synthetic isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol and a CAS registry number 1138220-76-4 . The compound features methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6 and 5 of the isoindolinone core, respectively. This substitution pattern influences its physicochemical properties, such as lipophilicity and solubility, which are critical for pharmacological applications.

Properties

IUPAC Name |

6-methoxy-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-7-5-11-10(12)8(7)4-9(6)13-2/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSJGZHCFLRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The synthesis of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one generally involves the construction of the isoindolinone ring system via cyclization reactions starting from appropriately substituted aromatic precursors. The key steps include functional group transformations and ring closure under controlled conditions.

Specific Preparation Routes

Cyclization of Substituted Phthalimides

One common approach involves the synthesis of substituted phthalimides followed by selective reduction:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Substitution | Introduction of methoxy and methyl groups on phthalic anhydride derivatives | Electrophilic aromatic substitution or use of substituted starting materials |

| 2 | Imide Formation | Reaction of substituted phthalic anhydride with ammonia or amines to form phthalimide | Heating in solvent such as acetic acid or toluene |

| 3 | Reduction | Partial hydrogenation of phthalimide to isoindolinone ring system | Catalytic hydrogenation (Pd/C or Raney Ni), mild conditions to avoid over-reduction |

| 4 | Purification | Crystallization or chromatography to isolate pure compound | Solvent choice depends on solubility profile |

This method efficiently yields 2,3-dihydro-1H-isoindol-1-one derivatives with desired substitutions.

Intramolecular Cyclization via Amide Formation

An alternative method includes intramolecular cyclization of amino acid derivatives or related precursors:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Amide Bond Formation | Coupling of substituted o-methoxy-methyl aniline with carboxylic acid derivatives | Use of coupling agents like EDCI or DCC |

| 2 | Cyclization | Intramolecular nucleophilic attack forming the isoindolinone ring | Heating or microwave-assisted synthesis |

| 3 | Functional Group Adjustments | Methylation or methoxylation if required | Use of methyl iodide or dimethyl sulfate for methylation |

Research Findings and Optimization

- Yield Improvement: Use of microwave-assisted cyclization has been reported to enhance reaction rates and yields.

- Selectivity: Careful control of hydrogenation conditions prevents over-reduction to fully saturated isoindoline.

- Purity: Chromatographic purification is essential to separate regioisomers and by-products.

- Scalability: The phthalimide route is amenable to scale-up due to straightforward starting materials and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Substituted Phthalimide Route | Substituted phthalic anhydrides | Imide formation + reduction | Straightforward, scalable | Requires controlled hydrogenation |

| Intramolecular Cyclization Route | Substituted anilines + acids | Amide coupling + cyclization | Flexible substitution patterns | More steps, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the isoindolone to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro isoindolones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its isoindolinone structure allows for the development of more complex molecules through various chemical reactions, including:

- Functionalization: The methoxy and methyl groups can be modified to introduce new functionalities.

- Synthesis of Derivatives: It can be used to synthesize derivatives that may exhibit enhanced properties or activities.

Biology

Research indicates that 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies have shown that the compound possesses antimicrobial properties against various pathogens.

- Antiviral Properties: Investigations suggest potential efficacy against specific viral strains.

- Cytotoxic Effects: In vitro studies indicate cytotoxicity against cancer cell lines, making it a candidate for cancer therapy.

Antimicrobial Efficacy Study

A study conducted at the University of Groningen evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.

Cytotoxicity Assessment

A publication in the Journal of Medicinal Chemistry compared the cytotoxic effects of various isoindolinone derivatives. The compound demonstrated potent activity against several cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use.

Mechanism of Action

The mechanism of action of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The isoindolinone scaffold is highly modifiable, with substituent variations significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects: Methoxy and methyl groups in 6-methoxy-5-methyl-isoindolinone increase lipophilicity compared to hydroxylated analogs like 4,6-dihydroxy-isoindolinone, which may improve membrane permeability .

- Natural vs. Synthetic: Natural isoindolinones (e.g., 4,6-dihydroxy derivative) often feature hydroxyl groups and exhibit bioactivity distinct from synthetic analogs, such as antiangiogenic effects .

Pharmacological Activity Comparison

- Receptor Binding: The piperazine-functionalized isoindolinone 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one shows high affinity for 5-HT₁A receptors, highlighting the role of nitrogen-containing substituents in receptor interaction . CFMTI demonstrates antipsychotic-like activity by blocking mGluR1, attributed to its fluoropyridinyl and triazolyl substituents .

- Antiangiogenic Activity :

- KRAS Inhibition: Chiral isoindolinones like (3S)-5-hydroxy-3-[2-(hydroxymethyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one target undruggable KRAS pockets, underscoring the importance of stereochemistry and indole moieties in oncology applications .

Biological Activity

6-Methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound classified within the isoindolone family, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 5th position of its isoindolone ring. Its molecular formula is with a molecular weight of approximately . This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may modulate enzyme activity or receptor binding, which can lead to therapeutic effects in various disease processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

In Vitro Studies

In vitro studies have demonstrated that derivatives of isoindolones exhibit significant biological activity. For example, some derivatives showed potent inhibition of COX enzymes, with certain compounds demonstrating greater selectivity for COX-2 compared to COX-1 . This selectivity is critical for developing anti-inflammatory drugs with fewer side effects.

Table 1: Biological Activity of Isoindolone Derivatives

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | 75 | 85 | 50 |

| Compound B | 60 | 90 | 30 |

| Compound C | 45 | 70 | 70 |

Anticancer Activity

A study exploring the anticancer potential of methoxy-substituted isoindolones found that structural modifications significantly influenced their cytotoxicity against glioblastoma cells. The presence of methoxy groups was linked to enhanced growth inhibitory effects, with some compounds inducing a novel form of non-apoptotic cell death known as methuosis .

Neuroprotective Effects

Research has indicated that certain isoindolone derivatives may possess neuroprotective properties. For instance, compounds structurally similar to this compound demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis .

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors under acidic or basic conditions. A common synthetic route involves reacting 6-methoxy-2-methylbenzaldehyde with an amine followed by cyclization .

Industrial Applications

Beyond its biological applications, this compound serves as a building block in organic synthesis and is utilized in developing agrochemicals and pharmaceuticals due to its unique chemical properties .

Comparison with Similar Compounds

The unique positioning of the methoxy and methyl groups on the isoindolone ring distinguishes this compound from related compounds. For example:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Methylisoindole | Methyl group at position 5 | Potential neuroprotective effects |

| 6-Methoxyisoindole | Methoxy group at position 6 | Antimicrobial activity |

| 2-Aminoisoindole | Amino group at position 2 | Anticancer properties |

These comparisons highlight how structural variations can lead to differences in biological activity and therapeutic potential.

Q & A

Q. What statistical methods validate reproducibility in dose-response assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.